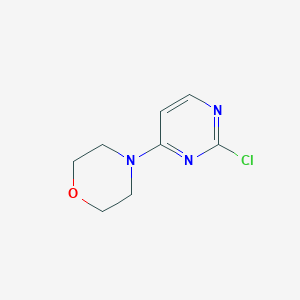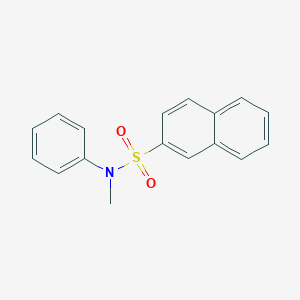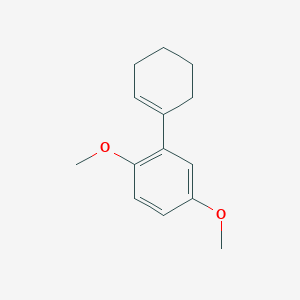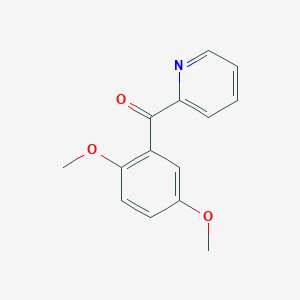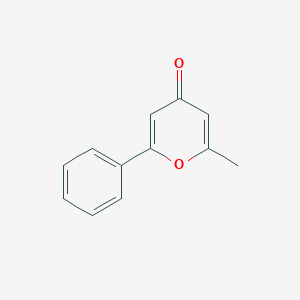
2-Methyl-6-phenyl-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-phenyl-4H-pyran-4-one, also known as MPP, is a chemical compound with the molecular formula C12H10O2. It is a yellow crystalline solid with a sweet odor and is commonly used in various scientific research applications, including as a building block for the synthesis of other compounds and as a starting material for the preparation of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-phenyl-4H-pyran-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
2-Methyl-6-phenyl-4H-pyran-4-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to have potential anticancer effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-6-phenyl-4H-pyran-4-one in scientific research is its relatively simple synthesis method, which allows for easy preparation of the compound in large quantities. However, one limitation of using 2-Methyl-6-phenyl-4H-pyran-4-one is its potential toxicity, which may require careful handling and disposal.
Orientations Futures
There are several potential future directions for research on 2-Methyl-6-phenyl-4H-pyran-4-one, including further investigation of its potential anti-inflammatory, analgesic, and anticancer effects, as well as its potential use as a starting material for the synthesis of other compounds. Additionally, further studies may be needed to fully understand the mechanism of action of 2-Methyl-6-phenyl-4H-pyran-4-one and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-Methyl-6-phenyl-4H-pyran-4-one can be achieved through a variety of methods, including the reaction of 2-acetylphenol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure 2-Methyl-6-phenyl-4H-pyran-4-one.
Applications De Recherche Scientifique
2-Methyl-6-phenyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been used as a starting material for the synthesis of various natural products, including flavonoids and coumarins. 2-Methyl-6-phenyl-4H-pyran-4-one has also been investigated for its potential use as an anti-inflammatory and analgesic agent, as well as a potential treatment for cancer.
Propriétés
Numéro CAS |
1013-99-6 |
|---|---|
Nom du produit |
2-Methyl-6-phenyl-4H-pyran-4-one |
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-methyl-6-phenylpyran-4-one |
InChI |
InChI=1S/C12H10O2/c1-9-7-11(13)8-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
PEYODCCEJQCEBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(O1)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=O)C=C(O1)C2=CC=CC=C2 |
Autres numéros CAS |
1013-99-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



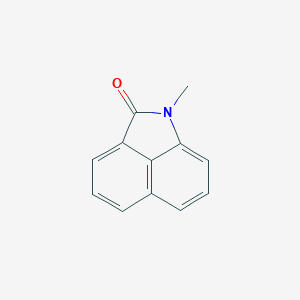
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
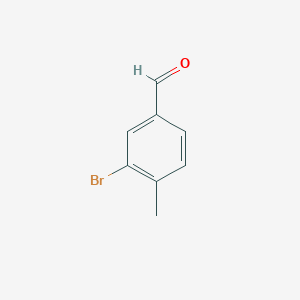

![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)
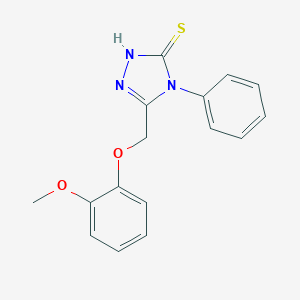
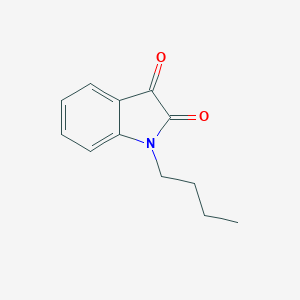
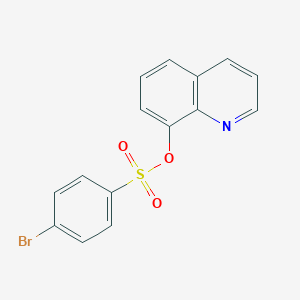
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
